molecular formula C14H13N3O2 B2892811 2-(4-(4-ethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1219842-55-3

2-(4-(4-ethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2892811
CAS No.: 1219842-55-3
M. Wt: 255.277
InChI Key: MDOGZCDSLNGOJZ-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-ethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” appears to contain an ethylphenyl group, a dihydropyrazin dione group, and a nitrile group . The ethylphenyl group is a common moiety in organic chemistry, consisting of a phenyl ring with an ethyl group attached. The dihydropyrazin dione group is a heterocyclic compound containing nitrogen, and the nitrile group contains a carbon triple-bonded to a nitrogen.


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the ethylphenyl, dihydropyrazin dione, and nitrile groups. The exact structure would depend on the specific positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitrile group might increase its polarity compared to compounds with only hydrocarbon groups .

Scientific Research Applications

Antimicrobial and Anticancer Applications

2-(4-(4-ethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile and its derivatives have shown potential in antimicrobial and anticancer applications. A study synthesized various derivatives through a reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. These compounds were then evaluated for their antibacterial and antitumor activities, demonstrating the chemical's potential in medical research and pharmaceutical applications (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Antioxidant Activity

In another study, a compound closely related to this compound was used as a key intermediate in synthesizing various heterocycles, including pyrazoles and pyridines. These compounds were evaluated for their antioxidant properties, with some showing activity comparable to ascorbic acid, indicating its potential use in developing antioxidant therapies (El‐Mekabaty, 2015).

Molecular Docking and In Vitro Screening

In a study involving novel pyridine derivatives, molecular docking and in vitro screenings were conducted. These compounds were synthesized starting from a similar base chemical and showed moderate to good binding energies on the target protein in molecular docking screenings. They also exhibited antimicrobial and antioxidant activity, highlighting their potential in drug discovery and molecular biology research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Structural and Optical Properties in Thin Films

A study focused on the structural and optical properties of compounds related to this compound when formed into thin films. This research is significant in the field of materials science, especially in the development of novel materials with specific optical properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Electrochemical Applications

In another research, an electrochemically induced synthesis method was developed for the formation of pyrazole-5-carbonitrile derivatives, demonstrating the chemical's applicability in electrochemical synthesis processes (Upadhyay, Sharma, Singh, Dubey, Kumar, & Singh, 2017).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, nitriles can be hazardous and should be handled with care .

Future Directions

The future directions for studying this compound could include determining its specific physical and chemical properties, studying its reactivity, and if relevant, investigating its biological activity .

Properties

IUPAC Name

2-[4-(4-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-11-3-5-12(6-4-11)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOGZCDSLNGOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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